molecular formula C18H21N5O4 B2368790 N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-amine CAS No. 1203251-02-8

N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-amine

Katalognummer B2368790
CAS-Nummer: 1203251-02-8
Molekulargewicht: 371.397
InChI-Schlüssel: LQZLQQLYJHWGGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C18H21N5O4 and its molecular weight is 371.397. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Asymmetric Carbon-Carbon Bond Formations

The asymmetric formation of carbon-carbon bonds in conjugate additions to nitroalkenes is a significant area of study. This process is vital for the synthesis of substituted piperidines, pyrrolidines, and pyrimidinones, which are crucial components in various medicinal compounds. Johnson et al. (2002) explored this area, demonstrating how lithiated N-Boc allylic and benzylic amines can yield highly enantioenriched enecarbamate products. These products offer routes to substituted piperidines, among other compounds (Johnson et al., 2002).

Synthesis and Characterization of Pyrazole Derivatives

Titi et al. (2020) conducted a study on the synthesis of pyrazole derivatives, including the reaction of hydroxymethyl pyrazole derivatives with primary amines. This study is relevant as it involves the formation of compounds like N-((1h-pyrazol-1-yl)methyl) pyrimidin-2-amine. These compounds were characterized using various spectroscopic techniques and evaluated for their biological activity against breast cancer and microbes (Titi et al., 2020).

Novel Pd(II) and Pt(II) Complexes of N,N-Donor Benzimidazole Ligand

Ghani and Mansour (2011) investigated the synthesis of Pd(II) and Pt(II) complexes with N,N-donor benzimidazole ligands as potential anticancer compounds. Their study highlights the importance of such ligands in developing new medicinal compounds, including their antibacterial activity and potential applications in cancer treatment (Ghani & Mansour, 2011).

One Pot Synthesis of N-Methyl-3-Nitro-Aryl-Benzo[4,5]Imidazo[1,2-a]Pyrimidin-2-Amine

Jadhav et al. (2018) developed a method for synthesizing N-methyl-3-nitro-aryl-benzo[4,5]imidazo[1,2-a]pyrimidin-2-amine derivatives. This synthesis process highlights the importance of such compounds in various chemical and pharmaceutical applications (Jadhav et al., 2018).

Schiff’s Bases and 2-Azetidinones of Isonocotinyl Hydrazone

Thomas et al. (2016) explored the synthesis of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents. This research provides insight into the therapeutic applications of such compounds, demonstrating their antidepressant and nootropic activities in dose-dependent manners (Thomas et al., 2016).

Nonaqueous Capillary Electrophoresis of Imatinib Mesylate and Related Substances

Ye et al. (2012) conducted a study on the nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances, including N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((piperazin-1-yl)methyl)benzamide. This research is significant for quality control in pharmaceutical applications, emphasizing the importance of accurate and efficient separation techniques (Ye et al., 2012).

Metabolism of Flumatinib in Chronic Myelogenous Leukemia Patients

Gong et al. (2010) studied the metabolism of flumatinib, an antineoplastic tyrosine kinase inhibitor, in patients with chronic myelogenous leukemia. The paper provided insights into the main metabolic pathways of flumatinib in humans, highlighting the importance of understanding drug metabolism for effective treatment strategies (Gong et al., 2010).

Eigenschaften

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-5-nitro-6-piperidin-1-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O4/c1-12-16(23(24)25)17(22-7-3-2-4-8-22)21-18(20-12)19-10-13-5-6-14-15(9-13)27-11-26-14/h5-6,9H,2-4,7-8,10-11H2,1H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQZLQQLYJHWGGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)NCC2=CC3=C(C=C2)OCO3)N4CCCCC4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.